molecular formula C8H13NO3 B3434416 (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid CAS No. 92116-89-7

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid

Cat. No.: B3434416
CAS No.: 92116-89-7
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-RITPCOANSA-N
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Description

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis starting from cyclohexene derivatives. The process typically includes steps such as hydroboration-oxidation, followed by amide formation and subsequent resolution of enantiomers . Another method involves the use of enzymatic resolution to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques. These methods include crystallization of diastereomeric salts or the use of chiral chromatography to separate the enantiomers .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted carbamoyl derivatives .

Scientific Research Applications

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into stereochemistry’s role in biological systems.

    Medicine: It serves as a precursor for developing pharmaceuticals, particularly those targeting specific chiral centers in biological molecules.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism by which (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and pharmaceutical development .

Properties

IUPAC Name

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206423
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92116-89-7
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92116-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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